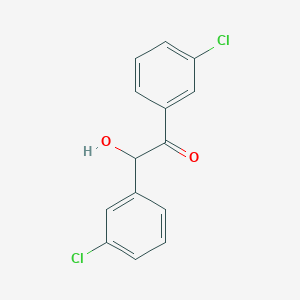

3,3'-Dichlorobenzoin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3'-Dichlorobenzoin is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemistry

3,3'-Dichlorobenzoin is extensively studied for its photochemical properties. It acts as a photoinitiator in polymerization processes. When exposed to UV light, it can generate free radicals that initiate the polymerization of monomers, making it valuable in the production of coatings and adhesives.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions, including condensation reactions and nucleophilic substitutions.

Biological Studies

Recent studies have investigated the biological activity of this compound. Research indicates that it exhibits antimicrobial properties against certain bacterial strains. Additionally, its potential as an anticancer agent has been explored due to its ability to induce apoptosis in cancer cells.

Toxicological Profile

While this compound has numerous applications, its toxicological profile necessitates careful handling. Studies have shown that exposure can lead to adverse health effects, including genotoxicity and carcinogenicity. The compound's effects on human health have been documented in various epidemiological studies, emphasizing the need for safety protocols in its use.

Data Tables

| Application Area | Description |

|---|---|

| Photochemistry | Used as a photoinitiator in polymerization processes |

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Biological Research | Exhibits antimicrobial and potential anticancer activity |

Case Study 1: Photopolymerization

A study published in Journal of Polymer Science demonstrated that this compound effectively initiates the polymerization of acrylate monomers under UV light, leading to high conversion rates and improved mechanical properties in the resulting polymers.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

Case Study 3: Safety Assessment

A comprehensive toxicological assessment published by the Environmental Protection Agency highlighted the potential risks associated with exposure to this compound. It recommended stringent safety measures for handling and usage in industrial applications to mitigate health risks.

Propiedades

Fórmula molecular |

C14H10Cl2O2 |

|---|---|

Peso molecular |

281.1 g/mol |

Nombre IUPAC |

1,2-bis(3-chlorophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H |

Clave InChI |

UPFRREZNWCUAHC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C(C(=O)C2=CC(=CC=C2)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.